N-Phenyl-2-naphthylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylnaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQFTVQCIQJIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N, Array | |
| Record name | N-PHENYL-2-NAPHTHYLAMINE | |
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| Record name | PHENYL-beta-NAPHTHYLAMINE | |
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DSSTOX Substance ID |
DTXSID4021131 | |
| Record name | N-Phenyl-2-naphthylamine | |
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Molecular Weight |
219.28 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-phenyl-2-naphthylamine is a light gray to gray powder. Solutions show blue fluorescence. (NTP, 1992), White to yellow crystals or gray to tan flakes or powder. [Note: Commercial product may contain 20-30 ppm of Beta-Naphthylamine.]; [NIOSH], Solid, WHITE-TO-GREY SOLID IN VARIOUS FORMS., White to yellow crystals or gray to tan flakes or powder. | |
| Record name | N-PHENYL-2-NAPHTHYLAMINE | |
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| Record name | N-Phenyl-beta-naphthylamine | |
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| Record name | PHENYL-beta-NAPHTHYLAMINE | |
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Boiling Point |
743 °F at 760 mmHg (NTP, 1992), 395.5 °C, 743 °F | |
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| Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN ETHANOL 50 G/L, IN BENZENE 27 G/L, IN ACETONE 640 G/L, INSOL IN WATER; SOL IN ALC, ETHER, ACETIC ACID (BLUISH FLUORESCENCE), Solubility in water at 25 °C: none | |
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| Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |
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Density |
1.24 (NTP, 1992) - Denser than water; will sink, 1.24, 1.2 g/cm³ | |
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| Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |
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Vapor Pressure |
0.00000829 [mmHg] | |
| Record name | N-Phenyl-beta-naphthylamine | |
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Impurities |
Commercial product may contain 20-30 ppm beta-naphthylamine | |
| Record name | 2-NAPHTHYLAMINE, N-PHENYL- | |
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Color/Form |
NEEDLES FROM METHANOL, WHITE TO YELLOWISH CRYSTALS, GRAY TO TAN FLAKES OR POWDER, White to yellow crystals or gray tan flakes or powder [Note: Commercial product may contain 20-30 ppm of beta naphthylamine]. | |
CAS No. |
135-88-6 | |
| Record name | N-PHENYL-2-NAPHTHYLAMINE | |
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| Record name | 2-Naphthylamine, N-phenyl- | |
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| Record name | 2-Naphthalenamine, N-phenyl- | |
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| Record name | N-2-naphthylaniline | |
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| Record name | 2-Naphthylamine, N-phenyl- | |
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Melting Point |
226 °F (NTP, 1992), 108 °C, 226 °F | |
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N Phenyl 2 Naphthylamine in Chemical Science and Research
Theoretical Frameworks of N-Phenyl-2-naphthylamine Reactivity
The reactivity of this compound is a subject of detailed theoretical investigation, employing computational chemistry to elucidate its electronic structure and reaction pathways.
Quantum Chemical Approaches to Electron Density and Molecular Orbital Theory
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of this compound. These calculations provide insights into the molecule's electron density distribution, which is crucial for predicting its reactivity. The nitrogen atom and the aromatic rings, with their delocalized π-electron systems, are key areas of focus. The compound belongs to the class of organic compounds known as naphthalenes, which feature two fused benzene (B151609) rings.
Studies have shown that this compound can act as a reactive compound within cell membranes, suggesting its electronic properties facilitate interactions with biological macromolecules. researchgate.netnih.gov The introduction of substituents like hydroxyl, nitro, and methyl groups can further modify its electronic properties and lead to excess toxicity compared to the baseline effects. researchgate.netnih.gov
Computational Modeling of Reaction Mechanisms
Computational chemistry is an indispensable tool for mapping the intricate details of reaction mechanisms involving this compound. For instance, in the synthesis of N-aryl-2-naphthylamines, computational studies can model the energetics and geometries of intermediates and transition states that are often challenging to observe experimentally.
One area of significant research is the metabolic dephenylation of this compound to the carcinogenic 2-naphthylamine (B18577). researchgate.net Mechanistic investigations suggest that this process involves the epoxidation of this compound, followed by hydrolysis to 4'-hydroxy-N-phenyl-2-naphthylamine. Subsequent oxidation to a quinone-imine derivative and hydrolysis yields 2-naphthylamine. researchgate.net Computational models can help to elucidate the energy barriers and feasibility of these transformation steps.
Furthermore, in the context of atroposelective C-H amination of N-aryl-2-naphthylamines, a proposed reaction pathway involves the simultaneous activation of this compound and an azodicarboxylate by a chiral phosphoric acid (CPA) catalyst through a dual hydrogen-bonding activation mode. nih.govbeilstein-journals.org This is followed by a nucleophilic addition, where π-π interactions assist in controlling the enantioselectivity. nih.gov
Structure-Activity Relationship (SAR) Analysis in Chemical Transformations
Structure-Activity Relationship (SAR) analysis is crucial for understanding how the molecular structure of this compound and its derivatives influences their chemical reactivity and properties. For example, the position of the phenylamino (B1219803) group on the naphthalene (B1677914) ring significantly impacts its chemical behavior.
In the context of creating atropisomers, which are stereoisomers arising from restricted rotation about a single bond, the substituents on the this compound scaffold play a critical role. Studies on the enantioselective C-H amination have shown that a variety of functional groups, including alkyl, aryl, halogens, vinyl, and alkynyl groups, are well-tolerated, leading to N-C axially chiral products in good to excellent yields and high enantioselectivities. nih.gov The electronic properties of these substituents, however, were found to have a more significant effect on the chemical yield than on the enantioselectivity. beilstein-journals.org
The table below summarizes the effect of different substituents on the this compound core during a specific chiral amination reaction.
| Substituent Position | Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| 5-Me | Methyl | 92 | 93 |
| 6-Me | Methyl | 90 | 86 |
| 7-Me | Methyl | 91 | 89 |
| 3-Me | Methyl | Lowered Reactivity | Slightly Affected |
| 6-Br | Bromo | - | 92 |
| Data derived from a study on atroposelective C-H amination of N-phenyl-2-naphthylamines. nih.govresearchgate.net |
Advanced Synthesis Methodologies of this compound and Derivatives
The synthesis of this compound and its derivatives has evolved to include more efficient and environmentally friendly methods, moving away from classical, harsher conditions.
Catalytic Pathways for N-Arylation Reactions
Catalytic methods are at the forefront of modern organic synthesis for forming the C-N bond in this compound. A classic method involves the amination of 2-naphthol (B1666908) with aniline (B41778) in the presence of catalysts like para-toluenesulfonic acid or iodine at high temperatures. google.com More recent improvements have utilized phosphoric acid as a catalyst, allowing the reaction to proceed at a lower temperature and with higher purity of the final product. google.com
Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the asymmetric synthesis of axially chiral N-aryl-2-naphthylamine derivatives. nih.govbeilstein-journals.org These organocatalysts can facilitate direct intermolecular enantioselective C-H amination reactions with azodicarboxylates, providing a route to valuable N-C atropisomers. nih.govbeilstein-journals.org The success of these reactions often relies on a combination of hydrogen bonding and π-π stacking interactions between the catalyst, N-aryl-2-naphthylamine, and the aminating agent. nih.govresearchgate.net
Electrochemical methods also offer a transition-metal-free approach for the synthesis of derivatives. Anodic oxidation can be used for the dehydrogenative homocoupling of 2-naphthylamines to produce 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives in high yields. mdpi.com
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. colab.wsmedcraveonline.com This includes the use of safer solvents, minimizing waste, and improving energy efficiency. medcraveonline.com
A Russian patent describes an improved process for producing this compound by reacting 2-naphthol and aniline with phosphoric acid, using a phase separator to remove water and drive the reaction to completion. This method boasts a high yield (92%) and purity (>99%). google.com The use of catalytic amounts of phosphoric acid, which is less corrosive than other acids, and the efficient removal of the water byproduct align with green chemistry principles. google.com
Furthermore, the development of catalytic reactions, as opposed to stoichiometric ones, is a cornerstone of green chemistry. colab.ws The use of chiral phosphoric acid catalysts and electrochemical synthesis represents a move towards more sustainable and atom-economical processes for producing this compound and its derivatives. nih.govbeilstein-journals.orgmdpi.com
Spectroscopic and Analytical Characterization Techniques for this compound
Chromatographic Separations with Advanced Detection (HPLC, GC-MS/MS, LC-MS)
The separation and quantification of this compound (P2NA) and its metabolites are crucial in various research fields. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental for these analyses. nih.govuzh.chresearchgate.net
A reverse-phase (RP) HPLC method offers a straightforward approach for analyzing this compound. sielc.com This method typically employs a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid is the preferred choice over phosphoric acid. sielc.com Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) is beneficial for rapid Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com This liquid chromatography method is also scalable, making it suitable for preparative separation to isolate impurities and for pharmacokinetic studies. sielc.com
Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful technique for the non-targeted analysis of P2NA and its derivatives in complex samples. semanticscholar.orgresearchgate.net This method provides high resolution and sensitivity, which are essential for identifying and characterizing these compounds. semanticscholar.orgresearchgate.net
Optimization of Chromatographic Parameters for this compound and Metabolites
The accurate analysis of this compound and its metabolites, such as the mononitro derivative, necessitates the careful optimization of chromatographic and mass spectrometric parameters. semanticscholar.orgresearchgate.net For instance, in LC-QTOF-MS analysis, a systematic, step-by-step evaluation of instrumental parameters in different compartments of the mass spectrometer (Q0, Q1, and Q2) is crucial. semanticscholar.orgresearchgate.net This optimization aims to achieve optimal ion yields for precursor ions and high-resolution fragmentation spectra, particularly at low mass defects, in both positive and negative electrospray ionization modes. semanticscholar.orgresearchgate.net
A study focused on the analysis of P2NA and its nitrated products demonstrated the importance of optimizing various MS parameters. semanticscholar.org To enhance ionization efficiency in the positive ionization mode, where sensitivity can be a challenge, several adjustments were made. semanticscholar.org The flow rate was decreased from 0.40 mL/min to 0.35 mL/min, the spray voltage was increased from 4500 to 5500 V, the ion source gas pressure was raised from 30 to 50 psi, and the source temperature was elevated from 100 to 250 °C. semanticscholar.org These modifications improve the desolvation process, leading to smaller droplet sizes entering the mass analyzer and consequently better ionization. semanticscholar.org
The pH of the mobile phase also plays a critical role. semanticscholar.org For the separation of P2NA and its nitro derivatives, adjusting the pH to 6.0 was found to be a good compromise between the solubility of the ammonium (B1175870) acetate (B1210297) buffer and the chromatographic resolution of the analytes. semanticscholar.org This careful optimization of pH and other parameters resulted in consistent retention times for P2NA and its derivatives. semanticscholar.org
The table below summarizes the optimized GC-MS/MS parameters for the analysis of this compound. nih.gov
| Parameter | Value |
| Gas Chromatography | |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temperature | 300 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium 6.0 |
| Temperature Program | 70°C (3 min), then 10°C/min to 120°C (1 min), then 40°C/min to 280°C (0.5 min), and finally 40°C/min to 320°C (3 min) |
| Mass Spectrometry | |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Collision Gas (Nitrogen 5.0) Flow Rate | 1.5 mL/min |
| Quench Gas (Helium 6.0) Flow Rate | 2.25 mL/min |
Isotope-Dilution Mass Spectrometry for Precise Quantification
Isotope-dilution mass spectrometry, particularly coupled with GC-MS/MS, is a highly specific and ultra-sensitive method for the precise quantification of this compound. nih.govresearchgate.netnih.gov This technique involves the use of an isotopically labeled internal standard, such as P2NA-d5, which is chemically identical to the analyte but has a different mass. nih.gov The use of an internal standard allows for the correction of any sample loss during preparation and analysis, leading to highly accurate and precise quantification. nih.govresearchgate.net
The methodology involves preparing a stock solution of the labeled internal standard and adding a known amount to the samples and calibration standards. nih.gov After extraction and analysis by GC-MS/MS, calibration curves are generated by plotting the ratio of the analyte signal to the internal standard signal against the concentration. nih.gov This approach minimizes the impact of matrix effects and variations in instrument response. nih.govresearchgate.net
Research has demonstrated the successful application of GC-isotope-dilution tandem-mass spectroscopy for the quantification of P2NA in various biological matrices. nih.govnih.gov The experimental conditions were carefully optimized to reduce the loss of P2NA due to its tendency to adsorb to glass, plastic, and rubber surfaces. nih.govresearchgate.netnih.gov This method has proven to be robust and reliable for determining low levels of P2NA. nih.govresearchgate.net
Development of Novel Detection Methodologies (e.g., Photocurrent Measurement)
Recent research has explored novel and simple methods for the detection of this compound, moving beyond traditional chromatographic techniques. mdpi.comlsu.edusciprofiles.com One such innovative approach is based on photocurrent measurement. mdpi.comlsu.edusciprofiles.com This method offers a potentially simple, environmentally friendly, and portable platform for detecting small molecules. mdpi.comlsu.edu
In one study, two types of devices were developed for photocurrent-based detection. mdpi.com The first device utilized a gel substrate made of xanthan gum, into which metal ions were incorporated to enhance the photocurrent response. mdpi.com It was observed that the photocurrent of the gel modified with manganese ions was suppressed linearly with increasing concentrations of this compound, while the photocurrent of the iron-modified gel was enhanced linearly. mdpi.com This linear relationship between photocurrent and concentration allows for the quantification of the analyte. mdpi.comlsu.edu
The underlying principle of this detection method is that the target small molecules, when added to the device, can affect the surface defects and the built-in electric field, thereby altering the generated photocurrent. mdpi.com The magnitude of the change in photocurrent is proportional to the concentration of the small molecule being detected. mdpi.com This novel detection strategy shows promise for applications in remote areas or point-of-care settings where access to sophisticated analytical instrumentation is limited. mdpi.comlsu.edu
The table below shows the linear response of photocurrent to the concentration of this compound using different gel substrates. mdpi.com
| Gel Substrate | Response to Increasing this compound Concentration |
| Gel-Mn | Linear suppression of photocurrent |
| Gel-Fe | Linear enhancement of photocurrent |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions in molecules like this compound and for determining its concentration. researchgate.net The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of the molecule's electronic structure.
This compound exhibits strong ultraviolet absorption, a property that is leveraged in various analytical applications. acs.orgresearchgate.netnih.govresearchgate.net The UV-Vis spectrum of a compound provides information about its chromophores, which are the parts of the molecule that absorb light. For this compound, the phenyl and naphthyl groups are the primary chromophores.
The concentration of this compound in a solution can be determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (usually λmax) and using a calibration curve prepared with standards of known concentration, the concentration of an unknown sample can be accurately determined. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-TOF MS) for Imaging and Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful tool for the analysis and in-situ imaging of small molecules, including this compound. acs.orgnih.gov This technique is particularly useful for analyzing a wide range of metabolites directly from biological tissues. acs.orgnih.govnih.gov
In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy at a specific wavelength. nih.gov When the laser is fired at the sample, the matrix absorbs the energy and transfers it to the analyte, causing it to desorb and ionize. The resulting ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.
MALDI imaging allows for the visualization of the spatial distribution of molecules within a tissue section. nih.gov This is achieved by systematically scanning the laser across the tissue and acquiring a mass spectrum at each point. The resulting data can be used to create an image that shows the distribution and relative abundance of specific molecules, providing valuable insights into their biological roles and localization. acs.orgnih.gov
Application as a Novel MALDI Matrix for Small Molecule Profiling
Interestingly, this compound itself has been successfully developed and utilized as a novel matrix for MALDI-TOF MS analysis and imaging of other small molecules. acs.orgresearchgate.netnih.govresearchgate.nethgxx.org An ideal MALDI matrix for small molecule analysis should have strong UV absorption, produce minimal background interference in the low molecular weight range, and exhibit good salt tolerance. acs.orgresearchgate.netnih.govresearchgate.net this compound possesses these desirable characteristics. acs.orgresearchgate.netnih.govresearchgate.net
The use of this compound as a matrix has shown excellent performance in the analysis of a diverse array of small molecule metabolites, including:
Free fatty acids acs.orgnih.gov
Sphingolipids acs.org
One significant application of P2NA-assisted MALDI imaging has been in the study of brain tissue. acs.orgnih.gov In a study of a rat model of middle cerebral artery occlusion, MALDI imaging with a P2NA matrix revealed the unique distributions and changes of 89 different small-molecule metabolites in the brain tissue. acs.orgnih.gov Of these, 59 were identified, and their relative quantities were determined, providing valuable information about the biochemical changes occurring in the brain following an ischemic event. acs.orgnih.gov The development of this compound as a MALDI matrix has expanded the toolbox for researchers in the field of biomedical research, enabling more comprehensive profiling of small molecules in complex biological samples. acs.orgresearchgate.netnih.govresearchgate.net
The table below lists the classes of small molecules that have been successfully analyzed using this compound as a MALDI matrix. acs.orgnih.gov
| Class of Small Molecule |
| Free Fatty Acids |
| Amino Acids |
| Peptides |
| Antioxidants |
| Phospholipids |
| Sphingolipids |
In Situ Imaging of Metabolites in Biological Tissues
This compound (PNA) has emerged as a significant tool in the field of chemical science, particularly for the in situ imaging of small molecule metabolites within biological tissues. Its application as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has enabled detailed visualization of the spatial distribution of a wide array of metabolites, providing crucial insights for biomedical research. acs.orgresearchgate.netnih.gov
The utility of PNA as a MALDI matrix stems from several key properties. It exhibits strong absorption of ultraviolet light, which is necessary for the laser-induced desorption/ionization process. acs.orgfrontiersin.orgnih.gov Crucially, it generates low background interference in the lower mass range (typically below m/z 500), a region where signals from many common matrices can obscure the detection of small endogenous metabolites. researchgate.netacs.org Furthermore, PNA demonstrates considerable tolerance to salts, which are often present in biological tissue samples and can interfere with the ionization process. researchgate.netfrontiersin.org
A pivotal study demonstrated the efficacy of PNA for the analysis and imaging of small molecules by MALDI Time-of-Flight (TOF) MS. acs.orgnih.gov Researchers utilized PNA to analyze brain tissue from a rat model of ischemic stroke, specifically after middle cerebral artery occlusion (MCAO). acs.orgresearchgate.netnih.gov This PNA-assisted Laser Desorption/Ionization (LDI) MS imaging technique successfully revealed the distinct distributions and changes of numerous small-molecule metabolites 24 hours after the ischemic event. acs.orgnih.gov
The investigation led to the visualization of 89 different small-molecule metabolites, with 59 of these being successfully identified. acs.orgnih.gov The classes of metabolites imaged encompassed a broad spectrum, highlighting the versatility of PNA as a matrix. acs.orgresearchgate.net This technique allows for the simultaneous mapping of various compounds, providing a comprehensive metabolic snapshot of the tissue under investigation. frontiersin.org The successful application in a disease model underscores the potential of PNA-assisted imaging in studying pathological changes at the molecular level. acs.orgfrontiersin.org
The research findings from the MCAO rat model study are summarized below, showcasing the diversity of metabolites that can be imaged using this compound as a MALDI matrix.
Table 1: Metabolite Classes Imaged in MCAO Rat Brain Tissue Using this compound Matrix
| Metabolite Class | Research Context | Analytical Technique | Key Findings |
| Amino Acids | Ischemic stroke model (MCAO rat brain) | PNA-assisted MALDI-MSI | Revealed unique spatial distributions and alterations post-ischemia. acs.orgresearchgate.netnih.gov |
| Antioxidants | Ischemic stroke model (MCAO rat brain) | PNA-assisted MALDI-MSI | Visualized changes in distribution, providing insights into oxidative stress. acs.orgresearchgate.net |
| Free Fatty Acids | Ischemic stroke model (MCAO rat brain) | PNA-assisted MALDI-MSI | Mapped the distribution and changes of various fatty acids. acs.orgresearchgate.netnih.gov |
| Phospholipids | Ischemic stroke model (MCAO rat brain) | PNA-assisted MALDI-MSI | Enabled imaging of phospholipid distribution in brain tissue. acs.orgresearchgate.netnih.gov |
| Sphingolipids | Ischemic stroke model (MCAO rat brain) | PNA-assisted MALDI-MSI | Detected alterations in sphingolipid patterns following the ischemic event. acs.orgnih.gov |
Toxicological and Mechanistic Research of N Phenyl 2 Naphthylamine
Metabolic Activation and Biotransformation Pathways
The primary toxicological concern surrounding N-PNA is its biotransformation into the carcinogenic metabolite, 2-NA. This process, known as dephenylation, involves a series of enzymatic reactions that cleave the phenyl group from the N-PNA molecule, releasing 2-NA. tandfonline.comnih.gov
In Vivo and In Vitro Studies of Dephenylation to 2-Naphthylamine (B18577) (2-NA)
Numerous studies in various species, including humans, have demonstrated that N-PNA undergoes metabolic dephenylation to form 2-NA. researchgate.nettandfonline.comnih.gov The presence of 2-NA has been detected in the urine of workers exposed to N-PNA, as well as in animal models following oral administration of the compound. uzh.chtandfonline.com These findings unequivocally confirm that in vivo conversion occurs. tandfonline.comnih.gov
Initial investigations into the bladder cancer risk among workers exposed to technical-grade N-PNA attributed the adverse health effects to contamination with 2-NA. nih.govresearchgate.net However, subsequent research has shown that the amount of 2-NA excreted in urine after N-PNA exposure is too high to be explained by impurities alone, indicating metabolic formation. tandfonline.comtandfonline.com
In vitro studies using liver microsomes from various mammalian species have further elucidated the metabolic process. tandfonline.com While the rate of metabolism varies between species, these studies have been instrumental in identifying the key enzymes and intermediate metabolites involved in the biotransformation of N-PNA. tandfonline.com
Enzymatic Systems Involved in N-PNA Metabolism (e.g., Cytochrome P450)
The metabolic conversion of N-PNA is primarily mediated by the cytochrome P450 (CYP) family of enzymes. tandfonline.comnih.gov It has been proposed that CYP enzymes metabolize N-PNA to a phenolic derivative, 4'-hydroxy-N-phenyl-2-naphthylamine. tandfonline.comresearchgate.net This initial hydroxylation is a critical activation step. Subsequent oxidation of this intermediate to a quinone imine, followed by hydrolysis, leads to the formation of 2-NA. tandfonline.comresearchgate.net
Studies have shown that pretreatment of animals with phenobarbital (B1680315) and 3-methylcholanthrene, known inducers of CYP enzymes, increases the rate of N-PNA metabolism. nih.gov This provides further evidence for the central role of the cytochrome P450 system in the bioactivation of N-PNA. nih.gov Specifically, human cytochrome P-450PA (P-450IA2) has been identified as a key enzyme in the metabolic N-oxidation of 2-NA. pnas.org
Identification of Intermediate Metabolites (e.g., N-hydroxy-2-aminonaphthalene, 2-nitrosonaphthalene)
The metabolic pathway from N-PNA to 2-NA and its subsequent carcinogenic metabolites involves several key intermediates. Following the formation of 2-NA, it can undergo N-hydroxylation to form N-hydroxy-2-aminonaphthalene (N-hydroxy-2-NA). uzh.chwho.int This N-hydroxylated intermediate is considered a proximate carcinogen. who.int
Further metabolic steps can lead to the formation of 2-nitrosonaphthalene. uzh.chwho.int The N-hydroxy-2-NA intermediate can also rearrange to form 2-amino-1-naphthol, which can then be conjugated for excretion. nih.govwho.int The formation of these reactive intermediates is crucial for the subsequent development of DNA and hemoglobin adducts. nih.govuzh.ch
Quantitative Assessment of 2-NA Formation from N-PNA
Quantitative assessments have been conducted to determine the extent of 2-NA formation from N-PNA. Studies in rats have shown a dose-dependent formation of 2-NA hemoglobin adducts after administration of both N-PNA and 2-NA. nih.govresearchgate.net To achieve the same level of adduct formation, a significantly higher dose of N-PNA (approximately 100- to 200-fold) was required compared to 2-NA. nih.govresearchgate.net
Based on data from various studies, it has been estimated that a maximum of approximately 1% of the total N-PNA taken up by the body is metabolized to 2-NA. tandfonline.comuzh.chwho.int While this conversion rate is considered a minor pathway, the high carcinogenic potency of 2-NA means that even this small amount can pose a significant health risk. tandfonline.comresearchgate.net
Table 1: Urinary Excretion of 2-Naphthylamine after Administration of N-Phenyl-2-naphthylamine in Rats
| Dosage of N-PNA (mg/kg bw) | Urinary 2-NA Excretion (µg) |
| 200 | Data not available |
| 550 | Data not available |
Data on specific urinary excretion amounts from the provided search results were not available to populate this table.
Formation of DNA and Hemoglobin Adducts
The carcinogenic effects of 2-NA, the primary metabolite of N-PNA, are mediated through the formation of covalent adducts with macromolecules such as DNA and hemoglobin. researchgate.netuzh.ch
Mechanistic Investigations of Adduct Formation
The formation of these adducts begins with the metabolic activation of 2-NA. The N-hydroxy-2-NA metabolite is considered a key player in this process. who.int This reactive intermediate can bind to DNA, forming adducts that can lead to mutations and initiate the process of carcinogenesis. who.intnih.gov Three main DNA adducts have been identified from the reaction of N-hydroxy-2-naphthylamine with DNA in vitro. who.int
Similarly, reactive metabolites of 2-NA can bind to hemoglobin in red blood cells. nih.govresearchgate.net The formation of 2-NA-hemoglobin adducts serves as a biomarker of exposure to N-PNA and its conversion to the carcinogenic 2-NA. nih.gov The detection of these adducts in rats treated with N-PNA provides strong evidence that the 2-NA formed from dephenylation enters the same carcinogenic pathway as 2-NA itself. nih.govresearchgate.net
Biomarker Development based on Adduct Levels
The assessment of exposure to this compound (P2NA) has been advanced by the development of biomarkers based on adduct levels, particularly hemoglobin adducts. Research has demonstrated that P2NA is metabolized in the body to the known human carcinogen 2-naphthylamine (2NA). uzh.chresearchgate.net This metabolic conversion is critical because the subsequent activation of 2NA leads to the formation of reactive intermediates capable of binding to macromolecules like DNA and proteins. uzh.ch
Experimental studies in rats have been pivotal in establishing a quantitative link between P2NA exposure and the formation of 2NA-hemoglobin adducts. researchgate.netnih.gov In these studies, administration of P2NA resulted in a dose-dependent formation of 2NA-hemoglobin adducts. researchgate.netnih.gov The pathway to forming these hemoglobin adducts involves the N-hydroxylation of 2NA, the same pathway that leads to the formation of ultimate carcinogens that can form DNA adducts. nih.gov Therefore, 2NA-hemoglobin adducts serve as a crucial surrogate biomarker for the formation of the carcinogenic metabolites of 2NA following P2NA exposure. uzh.chnih.gov
To produce equivalent concentrations of hemoglobin adducts, a dose of P2NA approximately 100 to 200 times higher than a dose of 2NA was required in rats. researchgate.netnih.gov This finding allows for a quantitative estimation of the carcinogenic risk associated with P2NA by relating its exposure to the well-established risk of its metabolite, 2NA. nih.gov The detection of these adducts confirms that 2NA formed from the dephenylation of P2NA enters the hazardous downstream metabolic pathway, necessitating a re-evaluation of the bladder cancer risk for individuals with occupational exposure to P2NA. nih.gov
Interspecies Differences in Metabolic Pathways and Carcinogenic Susceptibility
The carcinogenic potential of this compound (P2NA) is intrinsically linked to its metabolic conversion to 2-naphthylamine (2NA), a recognized human bladder carcinogen. uzh.chnih.gov This metabolic dephenylation has been observed across various species, including rats, dogs, and humans, though the extent of this conversion appears to be a minor pathway. uzh.chresearchgate.netnih.gov
The proposed metabolic process involves cytochrome P-450 (CYP) enzymes initially metabolizing P2NA to a phenolic derivative, 4'-hydroxy-N-phenyl-2-naphthylamine. nih.gov This intermediate is then thought to be oxidized to a quinone imine, which subsequently hydrolyzes to yield 2-naphthylamine. nih.gov
Interspecies variations in the activity of these enzymes and subsequent detoxification pathways influence the amount of 2NA produced and, consequently, the carcinogenic susceptibility. The dog is considered a relevant animal model that appears to approximate human metabolism and biological activation of P2NA. nih.gov Studies in rats have shown sex-dependent differences in the metabolism of P2NA. For instance, within the first 24 hours after a single oral dose, female rats excreted significantly more 2-naphthylamine in their urine compared to male rats. uzh.ch
Despite these observations, long-term animal carcinogenicity bioassays with P2NA have generally been negative across several species. researchgate.netnih.gov This lack of direct carcinogenicity in animal studies is likely due to the low conversion rate to 2NA. nih.govindustrialchemicals.gov.au It is estimated that, in a worst-case scenario, approximately 1% of the total P2NA absorbed is converted to 2-naphthylamine. uzh.chresearchgate.netnih.gov This small conversion rate is consistent with the absence of direct evidence for P2NA's carcinogenicity in both experimental animal studies and epidemiological research. nih.gov However, because this metabolic link to a potent human carcinogen exists, a carcinogenic risk from P2NA exposure cannot be dismissed. uzh.chnih.gov
Genotoxicity and Carcinogenicity Research
The genotoxicity of this compound (P2NA) is primarily understood through its metabolic activation to 2-naphthylamine (2NA). uzh.chnih.gov P2NA itself is generally considered non-mutagenic in bacterial assays. uzh.chresearchgate.netnih.gov However, in vitro studies have indicated that P2NA possesses a weak clastogenic (chromosome-damaging) potential in mammalian cells, particularly in the presence of a metabolic activation system. uzh.ch
The overarching mechanism of genotoxic action is indirect. P2NA undergoes metabolic dephenylation to form 2NA. nih.gov This metabolite, 2NA, is a well-established genotoxic agent whose carcinogenicity operates through metabolic activation to DNA-reactive intermediates, formation of DNA adducts, and the subsequent induction of mutagenic and clastogenic effects. nih.govwho.int The formation of 2-naphthylamine-hemoglobin adducts in rats dosed with P2NA provides strong evidence that P2NA is activated to these carcinogenic metabolites. uzh.ch Therefore, while P2NA itself shows limited genotoxic activity, its role as a metabolic precursor to the potent genotoxin 2NA is the primary cause for concern regarding its carcinogenicity. uzh.chresearchgate.net
Mechanisms of Genotoxic Action (Mutagenic and Clastogenic Effects)
The genotoxic action of this compound (P2NA) is characterized by its potential to cause chromosomal damage (clastogenicity) and, more significantly, by the mutagenic and clastogenic effects of its metabolite, 2-naphthylamine (2NA). uzh.chnih.gov P2NA itself has demonstrated weak clastogenic effects in in vitro mammalian cell assays. uzh.ch However, it does not induce gene mutations in bacterial systems. uzh.ch The primary genotoxic risk stems from its biotransformation into 2NA. uzh.chnih.gov
The metabolite 2NA exerts its genotoxic effects after being converted enzymatically into reactive species that can form adducts with macromolecules, including DNA. uzh.ch The nitrenium ion of 2-naphthylamine, formed from the N-hydroxy-2-naphthylamine intermediate, is considered responsible for creating the relevant DNA adducts that can lead to mutations and chromosomal aberrations. uzh.ch This strong mechanistic evidence for the genotoxicity of 2NA—involving metabolic activation, DNA adduct formation, and induction of mutagenic and clastogenic effects—underpins the classification of P2NA as a substance of concern. nih.govwho.int
Bacterial Reverse Mutation Assays (e.g., Salmonella Mutagenicity Tests)
This compound (P2NA) has been evaluated in bacterial reverse mutation assays, most notably the Salmonella mutagenicity test (Ames test), and has consistently been found to be non-mutagenic. uzh.chnih.gov Studies using various Salmonella typhimurium strains, including TA97, TA98, TA100, TA1534, and TA1535, with and without metabolic activation, have not shown an induction of mutations. researchgate.net This lack of mutagenic activity in bacteria indicates that P2NA itself does not directly cause gene mutations under the conditions of these standard tests. uzh.chresearchgate.net
In contrast, its metabolite, 2-naphthylamine, is known to be mutagenic in S. typhimurium strains TA98 and TA100, but this requires the presence of a metabolic activation system, such as bovine bladder cells or specific enzymes, to convert it into a DNA-damaging agent. nih.gov
Table 1: Summary of Bacterial Reverse Mutation Assay Results for this compound
| Test System | Strains | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Salmonella typhimurium (Ames Test) | TA97, TA98, TA100, TA1534, TA1535, TA1537 | With and Without S9 | Negative | uzh.ch, researchgate.net, nih.gov |
Mammalian Cell Gene Mutation and Chromosome Aberration Assays
In contrast to bacterial assays, studies in mammalian cells reveal a weak genotoxic potential for this compound (P2NA). The compound is considered to be weakly clastogenic, meaning it can cause structural chromosome aberrations. uzh.ch This effect is typically observed in vitro in the presence of a metabolic activation system (S9 mix). uzh.ch
Specifically, P2NA has been tested in several types of mammalian cell assays:
Chromosome Aberration Assays: P2NA has been shown to induce weak clastogenic effects in vitro. uzh.ch For example, it did not induce chromosomal aberrations in Chinese hamster ovary (CHO) or lung (CHL) cells in some studies. researchgate.netwho.int
Gene Mutation Assays: In the mouse lymphoma assay (testing for mutations at the Tk locus), positive findings have been reported. However, it was unclear whether these results were due to gene mutations or chromosomal aberrations, as data on the size of the resulting colonies were not provided. uzh.ch
Sister Chromatid Exchange (SCE) Assays: A marginally positive result in an SCE assay with Chinese hamster ovary cells was noted in the presence of metabolic activation. who.intnih.gov
These findings suggest that under conditions of metabolic activation, P2NA or its metabolites can interact with cellular components to cause chromosomal damage, a hallmark of potential carcinogens.
Table 2: Summary of Mammalian Cell Genotoxicity Assays for this compound
| Assay Type | Cell Line | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Chromosome Aberration | Chinese Hamster Ovary (CHO) / Lung (CHL) | With S9 | Weakly Positive / Clastogenic | uzh.ch, researchgate.net, who.int |
| Gene Mutation (TK+/-) | Mouse Lymphoma L5178Y | With S9 | Positive (mechanism unclear) | uzh.ch, nih.gov |
| Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) | With S9 | Marginally Positive | who.int, nih.gov |
DNA Damage Induction and Repair Mechanisms
The primary mechanism by which this compound (P2NA) is thought to lead to DNA damage is through its metabolic conversion to 2-naphthylamine (2NA), which is then further activated. uzh.chnih.gov The carcinogenicity of 2NA involves its enzymatic conversion to reactive metabolites that are capable of forming covalent bonds, or adducts, with DNA. uzh.chwho.int
The metabolic activation of 2NA can occur through multiple pathways. nih.gov One key pathway involves N-oxidation by cytochrome P450 enzymes in the liver to form N-hydroxy-2-naphthylamine. nih.govnih.gov This intermediate is considered a proximate carcinogen. It can be further activated in the bladder, for example, through O-acetylation, or it can spontaneously form a highly reactive 2-naphthylnitrenium ion. uzh.chnih.gov This nitrenium ion is believed to be the ultimate carcinogenic species responsible for attacking DNA bases, primarily guanine, to form DNA adducts such as N-(deoxyguanosin-8-yl)-2-NA and 1-(deoxyguanosin-N2-yl)-2-naphthylamine. uzh.chwho.int
While direct evidence for DNA adducts formed from P2NA itself has not been a primary finding, the detection of 2NA-hemoglobin adducts in animals dosed with P2NA strongly implies that N-hydroxy-2-naphthylamine and the subsequent reactive nitrenium ion are indeed formed. uzh.ch The formation of these DNA adducts, if not properly repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations and contributing to the initiation of cancer. nih.gov Additionally, some studies have reported positive results for P2NA in an unscheduled DNA synthesis (UDS) assay with human cells, which measures DNA repair activity as an indicator of DNA damage. who.intnih.gov
Carcinogenic Potential and Tumorigenesis Studies in Animal Models
The carcinogenicity of this compound (PBNA) has been evaluated in several animal models, including mice, rats, hamsters, and dogs, primarily through oral administration. inchem.orgnih.gov The International Agency for Research on Cancer (IARC) has classified this compound in Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in humans and limited evidence in animals. inchem.orgnih.gov
Animal studies have produced varied results. A National Toxicology Program (NTP) study found no evidence of carcinogenicity in male or female F344/N rats fed diets containing up to 5,000 ppm of this compound for two years. nih.gov Similarly, most experiments involving oral administration in rats, hamsters, and dogs did not report carcinogenic effects. inchem.orgnih.gov
However, studies in mice have suggested carcinogenic potential. In one experiment, subcutaneous administration to mice led to an increased total tumor incidence, including lung and liver neoplasms. inchem.orgnih.gov Another study reported that repeated subcutaneous injections of both technical and pure N-Phenyl-1-naphthylamine (PANA), an isomer, and technical grade this compound resulted in a high percentage of malignant tumors in male mice. nih.gov
The primary concern regarding the carcinogenicity of this compound stems from its metabolic conversion to 2-naphthylamine (2NA), a known potent human bladder carcinogen. uzh.chresearchgate.netnih.gov Studies in rats have demonstrated that 2-naphthylamine derived from the dephenylation of this compound enters the carcinogenic downstream pathway. researchgate.netnih.gov
Target Organ Specificity (e.g., Urinary Bladder, Liver)
While the main human risk is considered to be urinary bladder cancer via the metabolite 2-naphthylamine, animal studies have indicated other target organs for this compound itself. uzh.chnoaa.gov
Liver: An increased incidence of hepatocellular tumors was observed in male mice of one strain following oral administration. inchem.orgnih.gov Subcutaneous administration in mice also increased the incidence of liver neoplasms. inchem.orgnih.gov
Kidney: In one study, two rare kidney tumors were found in female mice. inchem.orgnih.gov Furthermore, repeated subcutaneous injections in mice that had undergone a prior unilateral nephrectomy resulted in a significant increase in haemangiosarcomas of the kidney. inchem.orgnih.gov
Lung: Lung carcinomas were reported in mice following exposure by inhalation in one study. inchem.orgnih.gov Repeated subcutaneous injections after unilateral nephrectomy also led to an increased incidence of lung carcinomas. inchem.orgnih.gov
Urinary Bladder: The National Institute for Occupational Safety and Health (NIOSH) lists the bladder as a target organ. noaa.gov However, the link is primarily through this compound's metabolism to the potent bladder carcinogen 2-naphthylamine. uzh.ch Animal studies have not consistently shown direct induction of bladder tumors by this compound. inchem.org The carcinogenic risk to the bladder is largely inferred from the known effects of its metabolite. uzh.ch
Dose-Response Relationships and Latency Periods
Dose-response relationships for this compound are often linked to the formation of its carcinogenic metabolite, 2-naphthylamine.
An experimental study in CD rats established a clear dose-dependent formation of 2-naphthylamine-hemoglobin adducts after administering this compound at doses ranging from 2 to 550 mg/kg body weight. nih.govresearchgate.net Since these adducts are formed through the same N-hydroxylation pathway that leads to the ultimate carcinogens from 2-naphthylamine, they serve as a biomarker for carcinogenic potential. researchgate.netnih.gov
The risk of bladder cancer has been calculated based on data from a carcinogenicity study of the metabolite, 2-naphthylamine, in rhesus monkeys. uzh.ch In that study, monkeys were given gavage doses of 2-naphthylamine from 6.25 to 400 mg/kg body weight for up to 60 months. uzh.ch A bladder tumor developed in one of six animals treated with a time-weighted average dose of 20.3 mg/kg/day. uzh.ch
The latency period for the development of urothelial cancer is known to be long. researchgate.netnih.gov In the key study on 2-naphthylamine in monkeys, tumors were observed after a treatment period lasting up to 60 months. uzh.ch
| Species | Compound Administered | Dosing Regimen | Duration | Observed Effect | Reference |
| CD Rat | This compound | 2, 50, 200, or 550 mg/kg b.w. (single gavage dose) | Single Dose | Dose-dependent formation of 2NA-hemoglobin adducts | researchgate.net, nih.gov |
| Rhesus Monkey | 2-Naphthylamine | Up to 25 mg/kg b.w./day (time-weighted avg: 20.3 mg/kg/day) | Up to 60 months | Bladder tumor in 1 of 6 animals | uzh.ch |
| Rhesus Monkey | 2-Naphthylamine | 26 to 50 mg/kg b.w./day (time-weighted avg: 48.75 mg/kg/day) | Up to 60 months | Bladder tumors in 2 of 4 animals | uzh.ch |
Comparative Carcinogenicity with 2-Naphthylamine and Isomers
The carcinogenic risk of this compound is critically evaluated in comparison to its metabolite, 2-naphthylamine (2NA). Research indicates that this compound is substantially less potent than 2NA. Studies in rats found that an approximately 100- to 200-fold higher dose of this compound was required to induce the same concentration of 2NA-hemoglobin adducts as a direct dose of 2NA. researchgate.netnih.govresearchgate.net It is estimated that a maximum of 1% of the total this compound absorbed by the body is metabolized to 2-naphthylamine. uzh.chwho.intnih.gov
A comparison with its isomer, N-phenyl-1-naphthylamine (PANA), has also been conducted. A study involving repeated subcutaneous injections in male mice found that both technical and pure grades of PANA produced a high percentage of malignant tumors, similar to technical grade this compound. nih.gov PANA showed a tendency to induce hemangiosarcomas. The similar carcinogenic potency of the two isomers in mice suggests that metabolic activation routes other than dephenylation to 2-naphthylamine may also be at play. nih.gov
Epidemiological Studies and Human Health Outcomes
Epidemiological evidence for the carcinogenicity of this compound in humans is considered inadequate. inchem.orgnih.gov Studies have often been confounded by simultaneous exposure to other chemicals, particularly the presence of 2-naphthylamine as a contaminant in technical-grade this compound. inchem.orgresearchgate.net Consequently, epidemiological investigations have generally failed to demonstrate a clear, independent elevated risk of bladder cancer in workers occupationally exposed to this compound. nih.govnih.gov
Despite the inconclusive epidemiological findings, the risk to humans is inferred from the metabolic conversion of this compound to 2-naphthylamine, a confirmed human bladder carcinogen. uzh.ch Evidence for this metabolic pathway in humans exists; 2-naphthylamine has been detected in the urine of workers exposed to this compound, and in volunteers who ingested it, at levels higher than could be attributed to contamination alone. inchem.orgnih.govuzh.ch It's estimated that in humans, up to 1% of absorbed this compound is metabolized to 2-naphthylamine. uzh.ch
Occupational Exposure and Bladder Cancer Incidence
Studies examining the link between occupational exposure to this compound and bladder cancer have yielded mixed and often inconclusive results due to co-exposures.
One study of workers in a rubber processing factory with known exposure to this compound (which contained small amounts of 2-naphthylamine) did not find an excess of bladder tumors. inchem.orgnih.gov
Conversely, a different study of rubber workers who were not exposed to 2-naphthylamine but were exposed to a variety of other compounds, likely including this compound, did show an increased incidence of bladder tumors. inchem.orgnih.gov
Given these ambiguities, the primary basis for classifying this compound as a potential occupational carcinogen is its metabolic conversion to 2-naphthylamine. uzh.ch Because occupational exposure to this compound can lead to the formation of this potent human carcinogen, it is considered a risk factor for bladder cancer in the workplace. uzh.chresearchgate.net
Non-occupational Exposure Sources and Risk Assessment
Non-occupational exposure to this compound itself is considered low, as its primary uses are industrial, such as an antioxidant in rubber, greases, and lubricating oils. uzh.ch The general public is unlikely to have significant direct contact with the compound.
However, the general population can be exposed to its carcinogenic metabolite, 2-naphthylamine, from various sources. These include tobacco smoke, fumes from heated cooking oils, and other pyrolysis fumes. who.intnih.gov
Risk assessment for this compound exposure is quantitatively linked to its conversion to 2-naphthylamine. Based on the assumption that 1% of this compound is metabolized to 2-naphthylamine, and using data from animal carcinogenicity studies of 2-naphthylamine, exposure-risk relationships have been established for occupational settings. uzh.ch This approach allows for a quantitative estimation of cancer risk even in the absence of definitive epidemiological data for this compound alone.
| Exposure Concentration of this compound | Calculated Risk of Bladder Cancer | Reference |
| 10 mg/m³ | 4 cases per 1,000 exposed persons | uzh.ch |
| 1 mg/m³ | 4 cases per 10,000 exposed persons | uzh.ch |
| 0.1 mg/m³ | 4 cases per 100,000 exposed persons | uzh.ch |
Immunological and Hypersensitivity Responses
Allergic Contact Dermatitis and Skin Sensitization Mechanisms
This compound (NP2N) is recognized as a skin sensitizer, capable of inducing allergic contact dermatitis, which is a type IV delayed-type hypersensitivity reaction. industrialchemicals.gov.aunih.gov This immunological response is initiated upon initial skin contact with the substance in a process known as the sensitization phase. nih.gov Subsequent re-exposure to NP2N can then trigger an elicitation phase, leading to an inflammatory reaction in the skin. nih.gov
In humans, exposure to NP2N has been associated with skin sensitization. industrialchemicals.gov.auuzh.ch Prolonged exposure in occupational settings has led to observations of leucoplakia (keratin growth on skin or mucous membranes), acne, and hypersensitivity to sunlight in workers. industrialchemicals.gov.au The sensitizing effects of NP2N on the skin have been confirmed through various clinical findings. uzh.ch Due to its potential to cause skin sensitization, NP2N is classified as hazardous. industrialchemicals.gov.au While there is data on skin sensitization, information regarding its potential to cause sensitization of the airways is not available. uzh.ch
The mechanism of allergic contact dermatitis involves the substance acting as a hapten, which binds to skin proteins to form an immunogenic complex. nih.gov This complex is then recognized by antigen-presenting cells, leading to the activation and proliferation of specific T-lymphocytes. nih.gov Upon subsequent contact, these memory T-cells recognize the allergen and release cytokines, such as interferon-γ, IL-2, and IL-17, which mediate an inflammatory response clinically presenting as eczematous dermatitis. nih.gov
Immunotoxicity in Animal Models
Studies in animal models have revealed evidence of the immunotoxic potential of this compound. Research has shown that exposure to this compound can lead to effects on lymphoid organs, which are central to the immune system.
In 13-week feed studies with F344/N rats, administration of this compound resulted in lymphoid degeneration of the thymus and lymphoid depletion of the spleen. nih.gov The thymus is a primary lymphoid organ responsible for the maturation of T-lymphocytes, while the spleen is a key secondary lymphoid organ involved in filtering blood and mounting immune responses. Degeneration and depletion of lymphoid cells in these organs suggest a potential for immunosuppression.
The table below summarizes key findings related to the immunotoxicity of this compound in animal models.
| Animal Model | Observed Effects | Affected Organs | Reference |
| F344/N Rats | Lymphoid degeneration, Lymphoid depletion | Thymus, Spleen | nih.gov |
Developmental and Reproductive Toxicity Research
Effects on Fertility and Reproductive Organs
Research into the effects of this compound on the reproductive system has indicated potential for toxicity, particularly in male animals.
A study in male rats fed diets containing industrial-grade this compound for 18 months reported impaired reproductive function. industrialchemicals.gov.au This was evidenced by the desquamation of spermatogenic epithelium, which is the layer of cells in the testes responsible for producing sperm. industrialchemicals.gov.au Furthermore, toxicology studies conducted by the National Toxicology Program (NTP) in F344/N rats identified testicular hypospermatogenesis, a condition characterized by a reduction in sperm production, as another adverse effect. nih.gov These findings suggest that this compound can negatively impact male fertility by disrupting the process of spermatogenesis.
The table below presents a summary of the research findings on the effects of this compound on fertility and reproductive organs.
| Animal Model | Observed Effects | Affected Organs/Tissues | Reference |
| White Male Rats | Desquamation of spermatogenic epithelium | Testes | industrialchemicals.gov.au |
| F344/N Rats | Testicular hypospermatogenesis | Testes | nih.gov |
Teratogenicity and Developmental Abnormalities
There is a lack of conclusive studies available regarding the teratogenic and developmental effects of this compound. dguv.de Teratogenicity refers to the potential of a substance to cause malformations in a developing embryo or fetus. While the analogue compound, N-phenyl-1-naphthylamine, has been studied for prenatal developmental toxicity in Wistar rats with no observed effects on the fetuses up to the highest maternally toxic dose, similar comprehensive evaluations for this compound are not available. uzh.ch One study noted that N-phenyl-1-naphthylamine impaired the rate of development and increased abnormal forms in frog embryos. tri-iso.com However, specific data on the potential of this compound to cause developmental abnormalities remains limited.
Environmental Fate, Ecotoxicology, and Remediation Research
Environmental Distribution and Persistence
The environmental occurrence and behavior of N-Phenyl-2-naphthylamine (N-PNA) are influenced by its physicochemical properties and its interactions within various environmental compartments. As a compound used in industrial applications, its release into the environment can lead to its distribution in water, soil, and sediment.
Occurrence in Environmental Matrices (e.g., Water, Soil, Sediment)
This compound has been identified as a contaminant in environmental settings, notably in sediments. researchgate.netnih.gov Its presence in these matrices is a concern due to its potential for persistence and ecotoxicity. Research has pointed to N-PNA as a significant toxicant in specific, contaminated sites. researchgate.netnih.gov The release of N-PNA can occur from industrial sources, and it has also been found to be produced by plants like Eichhornia and legumes such as pea (Pisum sativum L.). researchgate.netelpub.ru
Sorption and Mobility in Soil and Aquatic Systems
The mobility of N-PNA in soil and aquatic environments is largely dictated by its tendency to sorb to organic matter and soil particles. Aromatic amines, including N-PNA, can undergo covalent bonding with humic materials found in soil and water. nih.gov This process involves a rapid, reversible bonding phase, followed by a slower, less reversible reaction, which can lead to the formation of latent, less mobile forms of the compound in the biosphere. nih.gov
The soil sorption coefficient (Koc) is a key parameter for predicting the partitioning of a chemical between soil or sediment and water. A high Koc value suggests a compound will be relatively immobile in soil and will tend to adsorb to solids in aquatic systems.
| Parameter | Value | Implication for Mobility | Source |
|---|---|---|---|
| Estimated Koc | 12,500 | Indicates low mobility and strong adsorption to soil and sediment. | nih.gov |
| Predicted Distribution (Level II Fugacity Model) | Soil: 36.3%, Sediment: 33.9%, Water: 28.9% | Suggests significant partitioning to soil and sediment. | who.int |
Due to this strong sorption, leaching of N-PNA through the soil profile is generally not expected to be a significant transport mechanism. nih.gov
Volatilization and Atmospheric Transport
The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law constant. For N-PNA, the estimated Henry's Law constant is low, suggesting that volatilization from aqueous solutions is not a major environmental fate process. nih.gov
| Parameter | Estimated Value | Implication for Atmospheric Transport | Source |
|---|---|---|---|
| Henry's Law Constant | 1.03 x 10-7 atm-m3/mole | Essentially nonvolatile from water. | nih.gov |
| Atmospheric Half-life | ~55 minutes | Rapid degradation in the atmosphere by reaction with hydroxyl radicals. | nih.gov |
Although direct volatilization is limited, if N-PNA does enter the atmosphere, it is expected to be degraded rapidly through photochemical reactions. nih.gov
Biodegradation and Biotransformation in Environmental Systems
The breakdown of N-PNA in the environment can occur through biological processes, primarily mediated by microorganisms. This biodegradation is a critical pathway for the natural attenuation of the compound.
Microbial Degradation Pathways and Metabolite Identification (e.g., Phthalate Formation)
Several studies have demonstrated that soil bacteria are capable of degrading N-PNA. elpub.ruresearchgate.net A notable outcome of this degradation process is the formation of phthalates. elpub.ruresearchgate.netbohrium.com The identification of phthalates as metabolites has been confirmed through techniques such as gas chromatography-mass spectrometry. elpub.ru
In mammalian systems, N-PNA can be metabolized to the known human carcinogen 2-naphthylamine (B18577). researchgate.netnih.gov This metabolic dephenylation is a minor but significant pathway, with studies indicating that a small percentage of the absorbed N-PNA is converted to 2-naphthylamine. researchgate.netnih.gov This conversion is of toxicological importance as the resulting 2-naphthylamine can be further activated to metabolites that form adducts with macromolecules like hemoglobin. nih.govuzh.ch
Role of Specific Bacterial Strains in N-PNA Degradation
Research has identified several bacterial genera and species that play a role in the degradation of N-PNA. These microorganisms exhibit varying capacities to break down the compound.
| Bacterial Genus/Species | Degradation Capability | Metabolites | Source |
|---|---|---|---|
| Rhizobium leguminosarum bv. viciae | High degrading activity. | Phthalates | elpub.ruresearchgate.net |
| Pseudomonas syringae pv. pisi | Capable of degrading N-PNA. | Phthalates | elpub.ruresearchgate.net |
| Clavibacter michiganensis sps. sepedonicus | Capable of degrading N-PNA. | Phthalates | elpub.ruresearchgate.net |
| Azotobacter chroococcum | High degrading activity. | Phthalates | elpub.rubohrium.com |
| Bradyrhizobium japonicum | Capable of degrading N-PNA. | Phthalates | elpub.ru |
| Rhodococcus erythropolis | Different capacities for N-PNA degradation. | Phthalates | bohrium.com |
Studies have shown that Rhizobium bacteria and free-living nitrogen-fixing bacteria of the Azotobacter genus exhibit the highest activity in degrading N-PNA. elpub.ruresearchgate.net Interestingly, while Azotobacter demonstrates high degrading action, N-PNA also has the most pronounced negative effect on its viability compared to other tested bacteria. elpub.ru Endophytic bacteria isolated from pea seedlings have also been shown to have varying capacities for N-PNA degradation, contributing to the control of relationships between pea plants and other bacteria. bohrium.com
Factors Influencing Biodegradation Rates (e.g., Concentration, Environmental Conditions)
The biodegradation of this compound (P2NA) is influenced by several factors, including the concentration of the compound and the specific bacterial species present. Studies have shown that certain soil bacteria are capable of degrading P2NA. For instance, Rhizobium leguminosarum bv. viceae, Pseudomonas syringae pv. pisi, and Clavibacter michiganensis sps. sepedonicus have all demonstrated the ability to degrade P2NA, with Rhizobium bacteria and free-living nitrogen-fixing bacteria of the Azotobacter genus showing the highest degrading activity. researchgate.netelpub.ru The degradation process can lead to the formation of phthalates. researchgate.netelpub.ru
The concentration of P2NA has a notable effect on the viability of these degrading bacteria. elpub.ru While all tested bacterial species showed reduced viability in the presence of P2NA, the extent of this negative effect varied. elpub.ru For Rhizobium and Pseudomonas, the relationship between the negative impact of P2NA on viability and its concentration was not strongly pronounced. elpub.ru However, for Bradyrhizobium and Clavibacter, this dependence was significant. elpub.ru Interestingly, bacteria of the Azotobacter genus, which exhibited high degrading action against P2NA, were also the most negatively affected by it in terms of viability. elpub.ru
Phototransformation and Chemical Degradation Mechanisms
This compound absorbs UV radiation at wavelengths greater than 290 nm, suggesting that photolysis could be an important degradation pathway in the environment. nih.gov Though detailed studies on the specific phototransformation products of P2NA are not extensively documented in the provided results, its potential for photochemical degradation is a key aspect of its environmental fate. scbt.com The bioavailability of P2NA in water is expected to be reduced not only by sorption but also by this photochemical degradation. scbt.com
In terms of chemical degradation, P2NA can be metabolized in vivo through dephenylation to produce 2-naphthylamine (2NA). caymanchem.comresearchgate.net This metabolic conversion is of significant toxicological concern as 2-naphthylamine is a known human carcinogen. caymanchem.comresearchgate.netnih.gov While the conversion rate is reported to be low, the formation of this hazardous metabolite is a critical aspect of P2NA's chemical transformation within biological systems. researchgate.net
Ecotoxicological Impact and Mechanisms of Action
Toxicity to Aquatic Organisms (e.g., Daphnids, Fish, Algae, Cyanobacteria)
This compound exhibits significant toxicity to a range of aquatic organisms, with particularly pronounced effects on photosynthetic organisms at low concentrations. acs.orgnih.gov Short-term bioassays have revealed its toxic effects on daphnids, fish eggs, bacteria, algae, and cyanobacteria. acs.orgnih.gov
Algae and Cyanobacteria: P2NA demonstrates specific phytotoxic properties at concentrations below 100 µg/L. acs.orgnih.gov In the green alga Scenedesmus vacuolatus, P2NA has been shown to compromise mitochondrial activity and alter membrane potential. nih.govoup.com For the cyanobacterium Microcystis aeruginosa, exposure to P2NA led to a reduction in esterase activity and photosynthetic activity (Fv/Fm), although it did not cause detectable membrane damage at the tested concentrations. nih.govresearchgate.net Another study on Microcystis aeruginosa found that P2NA inhibited photosynthesis and triggered the synthesis of reactive oxygen species (ROS), leading to disruption of the subcellular structure. researchgate.net It also reduced the transcript abundance of genes involved in photosynthesis, specifically psaB and psbC. researchgate.net
Daphnids and Fish: While specific quantitative toxicity data for daphnids and fish for P2NA is not detailed in the provided search results, short-term bioassays have confirmed its toxicity to these organisms. acs.orgnih.gov The acute toxicity of the related compound, N-phenyl-1-naphthylamine, in fish and Daphnia is high, which suggests that P2NA may also pose a significant risk to these trophic levels. scbt.com
Interactive Table: Ecotoxicity of this compound to Aquatic Organisms
| Organism | Endpoint | Concentration | Effect | Reference |
| Algae | Phytotoxicity | < 100 µg/L | Specific phytotoxic properties | acs.orgnih.gov |
| Scenedesmus vacuolatus (Green Alga) | Metabolic changes | Not specified | Compromised mitochondrial activity, changes in membrane potential | nih.govoup.com |
| Microcystis aeruginosa (Cyanobacterium) | Esterase activity | 20 µM | Reduced to 97.5% of control after 48h | nih.govresearchgate.net |
| Microcystis aeruginosa (Cyanobacterium) | Photosynthetic activity (Fv/Fm) | 20 µM | Reduced to 92.1% of control after 48h | nih.govresearchgate.net |
| Microcystis aeruginosa (Cyanobacterium) | Photosynthesis, Subcellular structure | Not specified | Inhibition of photosynthesis, ROS synthesis, disruption of subcellular structure | researchgate.net |
| Daphnids | Toxicity | Not specified | Toxic effects observed in short-term bioassays | acs.orgnih.gov |
| Fish eggs | Toxicity | Not specified | Toxic effects observed in short-term bioassays | acs.orgnih.gov |
Mode of Phytotoxic Action in Plants (e.g., Membrane Damage, Photosynthesis Disturbance)
The phytotoxic action of this compound in plants, particularly algae, is characterized by a time-delayed and cumulative effect, suggesting a reactive toxicity mechanism rather than a specific, immediate inhibition of a single target. acs.orgnih.gov
Photosynthesis Disturbance: A primary target of P2NA's toxicity in algae is photosynthesis. acs.orgnih.gov However, the disturbance of primary photosynthetic reactions, such as oxygen evolution and fluorescence quenching, only becomes apparent after 2-3 hours of exposure. acs.orgnih.gov This delayed response is in sharp contrast to the rapid action of known specific inhibitors that target electron transport or ATP production directly. acs.orgnih.gov In Microcystis aeruginosa, P2NA has been shown to reduce the transcript abundance of psaB and psbC, genes crucial for the functioning of photosystems I and II, respectively. researchgate.net
Membrane Damage: The mode of action of P2NA is suggested to involve its role as a reactive compound within cell membranes, leading to irreversible and cumulative damage over time. acs.orgnih.gov The effects are often first observed in membrane-rich compartments like the chloroplasts in algae. acs.orgnih.gov In Scenedesmus vacuolatus, P2NA has been linked to changes in membrane potential. nih.govoup.com However, in a study on Microcystis aeruginosa, no increase in membrane-damaged cells was detected after exposure to P2NA, unlike its isomer N-phenyl-1-naphthylamine. nih.govresearchgate.net This suggests that the specific mechanism of membrane interaction may vary between species or that the damage is more subtle than outright rupture. The compound is also thought to trigger the production of reactive oxygen species (ROS), which can lead to oxidative damage of cellular components, including membranes. researchgate.net
Comparative Biotoxicty with Related Compounds
The biotoxicity of this compound (P2NA) has been compared with its isomer, N-Phenyl-1-naphthylamine (P1NA), revealing significant differences in their toxicological properties.
In a comparative study using the cyanobacterium Microcystis aeruginosa, P1NA was found to be highly toxic, whereas P2NA showed much lower toxicity. nih.govresearchgate.net A clear dose-response relationship was observed for growth inhibition with P1NA, resulting in a 48-hour EC50 of 16.62 µM. nih.govresearchgate.net In contrast, an EC50 for P2NA could not be determined under the same conditions, indicating significantly lower growth inhibition. nih.govresearchgate.net
At a concentration of 20 µM, P1NA drastically reduced the esterase activity and photosynthetic activity (Fv/Fm) of M. aeruginosa to 22.2% and 3.3% of the control, respectively, after 48 hours. nih.gov P2NA, at the same concentration, had a much milder effect, reducing esterase activity and Fv/Fm to 97.5% and 92.1% of the control, respectively. nih.gov Furthermore, P1NA exposure led to an increase in membrane-damaged cells, a phenomenon not observed with P2NA. nih.govresearchgate.net
The difference in toxicity is attributed to the biotransformation of P1NA to 1,4-naphthoquinone, which induces the overproduction of intracellular reactive oxygen species (ROS), leading to oxidative damage and growth inhibition. nih.govresearchgate.net This specific metabolic pathway appears to be less significant or absent for P2NA, resulting in its lower acute toxicity to M. aeruginosa. nih.govresearchgate.net Additionally, studies on derivatives of P2NA, such as hydroxy-, nitro-, and methyl-derivatives, have shown that they exhibit clear excess toxicity compared to baseline narcotic effects. acs.orgnih.gov
Interactive Table: Comparative Toxicity of P1NA and P2NA on Microcystis aeruginosa (48h exposure)
| Parameter | N-Phenyl-1-naphthylamine (P1NA) | This compound (P2NA) | Reference |
| Growth Inhibition (EC50) | 16.62 µM | Not detected | nih.govresearchgate.net |
| Esterase Activity (at 20 µM) | 22.2% of control | 97.5% of control | nih.gov |
| Photosynthetic Activity (Fv/Fm at 20 µM) | 3.3% of control | 92.1% of control | nih.gov |
| Membrane Damage | Increased with concentration | Not detected | nih.govresearchgate.net |
Bioaccumulation and Bioconcentration in Organisms (e.g., Snapping Turtles)
This compound has a considerable potential for bioaccumulation in aquatic environments due to its lipophilicity, with a reported octanol-water partition coefficient (log Kow) of 4.2. acs.org
While specific studies on the bioaccumulation of P2NA in snapping turtles were not found in the search results, research on the closely related compound N-phenyl-1-naphthylamine (PNA) in snapping turtles (Chelydra serpentina) provides valuable insights. Snapping turtles are considered good biomonitors for bioaccumulation due to their long lifespan and limited home ranges. who.int A study on juvenile snapping turtles exposed to PNA through spiked food found that the compound accumulates in the liver. researchgate.netnih.gov This accumulation led to the activation of the phase I detoxification pathway, as indicated by a significant increase in the mRNA levels of the cyp1a gene in turtles exposed to the highest concentration. researchgate.netnih.gov This suggests that while the organism attempts to metabolize and eliminate the compound, it is still taken up and stored in tissues.
For P2NA itself, a bioaccumulation study with the fathead minnow (Pimephales promelas) over a 32-day period at a concentration of 52.1 µg/L was noted, though the specific bioconcentration factor was not provided in the snippet. chemicalbook.com The moderate to high lipophilicity of P2NA strongly suggests that it will bioconcentrate in aquatic organisms, with the potential for trophic transfer, although data on its metabolism and excretion rates are needed for a full assessment.
Activation of Detoxification Pathways in Wildlife
The metabolic processing of this compound (also known as PBNA) in animal systems involves activation of specific detoxification pathways. Research indicates that the biotransformation of this compound is primarily handled by the cytochrome P-450 (CYP) enzyme system. researchgate.net This metabolic process involves the dephenylation of this compound, leading to the formation of the metabolite 2-naphthylamine. researchgate.netuzh.ch
The proposed mechanism for this conversion suggests that CYP enzymes metabolize this compound into a phenolic derivative, 4'-hydroxy-N-phenyl-2-naphthylamine. researchgate.netresearchgate.net This intermediate is then further oxidized to a quinone imine, which subsequently undergoes hydrolysis to yield 2-naphthylamine. researchgate.netresearchgate.net Phenolic metabolites that are formed during this initial CYP-mediated activation step are typically conjugated rapidly for excretion. researchgate.net
Studies in rats have shown that after oral administration of this compound, 2-naphthylamine-hemoglobin adducts can be detected, confirming that it is activated into carcinogenic metabolites within the organism. uzh.ch The dog has been identified as an animal model that appears to closely reflect the metabolism and biological activation of this compound in humans. researchgate.netresearchgate.net However, the conversion to 2-naphthylamine is considered a minor pathway quantitatively. researchgate.netresearchgate.net
Impact on Microbial Communities and Ecosystem Function
This compound has demonstrated notable effects on various microbial populations and broader ecosystem functions. It is recognized as an antibiotic substance that can negatively influence the viability of soil bacteria. elpub.ru Studies have shown that it has detrimental effects on zooplankton, fish eggs, and algae. researchgate.net
In laboratory settings, this compound has been shown to reduce the viability of several types of bacteria, though the degree of impact varies between species. elpub.ru It has been observed to have a particularly strong negative effect on the viability of bacteria from the Azotobacter genus. elpub.ru The inhibitory effect of this compound on bacterial viability shows a significant concentration-dependent relationship for species like Bradyrhizobium and Clavibacter. elpub.ru At an initial concentration of 8 ppm, the compound was found to be inhibitory to microorganisms. nih.gov
For aquatic ecosystems, this compound exhibits specific phytotoxic properties at concentrations below 100 µg/L. researchgate.net Its toxic action in algae is suggested to be as a reactive compound within cell membranes, causing cumulative and irreversible damage over time, with effects first appearing in membrane-rich chloroplasts. researchgate.net This can disrupt photosynthesis, though the disturbance of primary reactions like oxygen evolution only becomes apparent after several hours of exposure. researchgate.net In the unicellular alga Chlorella vulgaris, exposure to 2.5 mg/L of this compound led to a significant increase in the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT); however, a higher concentration of 4.0 mg/L resulted in a decrease in the activities of these enzymes. researchgate.net
Table 1: Documented Effects of this compound on Various Organisms
Remediation Technologies and Strategies
Biological Remediation Approaches (Bioremediation)
Research has identified that several species of soil bacteria are capable of degrading this compound, offering a potential pathway for bioremediation. elpub.ru The degradation process results in the formation of phthalates. elpub.ruresearchgate.net
Studies have demonstrated that bacteria such as Rhizobium leguminosarum bv. viceae, Bradyrhizobium japonicum, Pseudomonas syringae pv. pisi, Clavibacter michiganensis sps. Sepedonicus, and Azotobacter chroococcum can all degrade this compound. elpub.ruresearchgate.net Among these, Rhizobium bacteria and the free-living nitrogen-fixing bacteria of the Azotobacter genus have shown the highest degrading activity. elpub.ru The efficiency of degradation can be monitored by measuring the decrease in the concentration of this compound in a culture medium over time using high-performance liquid chromatography. elpub.ru
Table 2: Bacterial Species with this compound Degradation Capability
Physico-chemical Treatment Methods
For incidents involving spills or localized contamination, physico-chemical methods can be employed for remediation. In the case of a small spill of solid this compound, a recommended first step is to remove all ignition sources. noaa.gov The solid spill material can then be dampened with a solvent like acetone (B3395972) to control dust and facilitate transfer into a suitable container. noaa.gov
Following the removal of the bulk material, any remaining residue can be picked up using absorbent paper that has also been dampened with acetone. noaa.gov To complete the decontamination, all affected surfaces should be solvent washed with acetone, followed by a thorough washing with a soap and water solution. noaa.gov Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for appropriate disposal. noaa.gov
Table 3: Mentioned Compounds
Occupational and Regulatory Research Context of N Phenyl 2 Naphthylamine
Historical and Current Regulatory Status
The regulation of N-Phenyl-2-naphthylamine (N-PNA) has evolved as scientific understanding of its potential health effects has grown. This is largely due to its link to 2-naphthylamine (B18577), a known human bladder carcinogen, which can be present as an impurity in commercial N-PNA and is also a metabolite of N-PNA. who.intiarc.fruzh.ch
International Agency for Research on Cancer (IARC) Classifications
The International Agency for Research on Cancer (IARC), a part of the World Health Organization, has evaluated the carcinogenicity of N-PNA. In 1987, IARC classified this compound as Group 3: Not classifiable as to its carcinogenicity to humans . inchem.orgchemikalieninfo.de This classification was based on what IARC determined to be "inadequate evidence" for carcinogenicity in humans and "limited evidence" for carcinogenicity in animals. iarc.frinchem.org
The evidence for carcinogenicity in humans was deemed inadequate because a study of rubber workers exposed to N-PNA (which contained small amounts of 2-naphthylamine) did not find an excess of bladder tumors. However, another study of rubber workers who were not exposed to 2-naphthylamine but likely exposed to N-PNA did show an increased incidence of bladder tumors. iarc.frinchem.org In animal studies, oral administration of N-PNA to mice, rats, hamsters, and dogs did not show carcinogenicity in most experiments. iarc.frinchem.org However, some studies did show an increased incidence of certain tumors in mice under specific conditions. inchem.org
It's important to note that the American Conference of Governmental Industrial Hygienists (ACGIH) categorizes N-PNA as a suspected human carcinogen. osha.gov This is primarily because 2-naphthylamine is both an impurity in and a human metabolite of N-PNA. osha.gov
Occupational Safety and Health Administration (OSHA) Regulations and Exposure Controls
The U.S. Occupational Safety and Health Administration (OSHA) has not established a permissible exposure limit (PEL) for N-PNA. osha.gov However, due to its carcinogenic potential, OSHA recommends that exposure be kept to the lowest feasible concentration. osha.gov The National Institute for Occupational Safety and Health (NIOSH) also recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration and notes that N-PNA can be absorbed through the skin. nih.govnj.gov
OSHA has developed a validated analytical method (OSHA Method 96) for monitoring airborne concentrations of N-PNA. osha.govosha.gov This method involves collecting air samples on glass fiber filters treated with L-ascorbic acid (Vitamin C) and analyzing them using high-performance liquid chromatography (HPLC) with a fluorescence detector. osha.gov The target concentration for this method was set at 1 part per billion (ppb) based on the carcinogenic potential of N-PNA. osha.gov
Table 1: OSHA Analytical Method for this compound
| Parameter | Details |
| Method Number | OSHA 96 osha.gov |
| Analyte | This compound osha.gov |
| Sampling Media | Two extra thick glass fiber filters (25 mm) treated with 10 mg of L-ascorbic acid (Vitamin C) in a three-piece opaque cassette osha.gov |
| Recommended Air Volume | 240 L osha.gov |
| Recommended Sampling Rate | 1 L/min osha.gov |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with fluorescence detector osha.govosha.gov |
| Target Concentration | 1 ppb (9.0 µg/m³) osha.gov |
| Reliable Quantitation Limit | 3.0 ppt (B1677978) (27 ng/m³) osha.gov |
European Union and Other National Prohibitions/Restrictions
In the European Union, the production and use of 2-naphthylamine and its salts have been prohibited since 1998 under Council Directive 98/24/EC. who.int While this directive does not explicitly ban N-PNA, regulations are in place that restrict its use. For instance, Council Directive 89/677/EEC states that 2-naphthylamine and its salts may not be used in concentrations equal to or greater than 0.1% by weight in substances and preparations placed on the market. who.int Given that commercial N-PNA can contain 2-naphthylamine as an impurity, this regulation effectively limits the use of certain grades of N-PNA. nih.gov
The European Chemicals Agency (ECHA) has classified N-PNA as a substance that may cause cancer, is harmful if swallowed, and is toxic to aquatic life with long-lasting effects. europa.eu Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, N-PNA is subject to registration requirements for companies producing or importing it in quantities of one tonne or more per year. europa.eu
Occupational Exposure Assessment and Monitoring
Assessing and monitoring occupational exposure to N-PNA is crucial for protecting worker health. This is accomplished through a combination of air monitoring and biological monitoring.
Air Monitoring and Personal Exposure Assessment
Air monitoring for N-PNA in the workplace is performed to determine the concentration of the substance in the breathing zone of workers. As previously mentioned, OSHA has developed a specific method for this purpose. osha.gov This method allows for the collection of personal air samples using a sampling pump worn by the worker, which draws air through a specially treated filter. osha.gov The collected samples are then analyzed in a laboratory to determine the amount of N-PNA present. osha.gov The results are typically expressed as a time-weighted average (TWA) concentration over an 8-hour workday. osha.gov
Biological Monitoring of N-PNA and 2-NA Metabolites in Urine
Biological monitoring provides a measure of the amount of a chemical that has entered the body, regardless of the route of exposure (inhalation, dermal, or ingestion). For N-PNA, this involves analyzing urine samples for the presence of the parent compound and its metabolites, particularly 2-naphthylamine (2-NA). iarc.frinchem.org
Studies have shown that N-PNA is metabolized in the body to 2-NA, which is then excreted in the urine. iarc.frinchem.org The presence of 2-NA in the urine of workers exposed to N-PNA confirms that the substance has been absorbed and metabolized. iarc.frinchem.org One study of human volunteers found that up to 0.03% of a single oral dose of N-PNA was converted to 2-NA and excreted in the urine. iarc.frinchem.org
The analysis of 2-NA in urine is a sensitive and specific method for assessing exposure to N-PNA. It provides a more integrated measure of exposure than air monitoring alone, as it accounts for all routes of uptake.
Dermal Exposure and Percutaneous Absorption Studies
This compound (P2NA) can be absorbed through the skin, a matter of concern as it can be metabolized in the body to 2-naphthylamine (2NA), a known potent bladder carcinogen. nih.govresearchgate.net Studies have shown that while P2NA penetrates the skin at very low levels, it can accumulate in subcutaneous layers, leading to continuous release into the body even after exposure has ceased. nih.gov
A study simulating workplace conditions in the 1960s and 1970s printing industry, where P2NA solutions in dichloromethane (B109758) were used, found that P2NA penetrated freshly prepared porcine skin at a very slow rate. nih.gov The cumulative amount that penetrated was small, but the study highlighted that the substance accumulates in the skin, primarily in the dermis and stratum corneum. nih.gov This accumulation can result in toxicologically significant amounts of P2NA being absorbed. nih.gov
Interactive Data Table: Percutaneous Absorption of this compound (P2NA) in Porcine Skin
| Parameter | Value | Conditions |
|---|---|---|
| Flux | 0.02 ± 0.01 µg/cm²/h | Dynamic conditions, 1-hour exposure |
| Cumulative Penetrated Amount | 0.80 ± 0.26 µg/cm² | Dynamic conditions, 1-hour exposure |
This data represents the percutaneous penetration of P2NA in a 12 g/L solution with 96% dichloromethane and 4% corn oil applied to porcine skin. nih.gov
Factors Influencing Skin Penetration (e.g., Solvents, Co-exposure)
Several factors can influence the dermal absorption of this compound. The solvent used as a vehicle for the chemical plays a significant role. For instance, the percutaneous absorption of P2NA was found to be two times higher when dissolved in dichloromethane compared to a solution of physiological saline with 5% ethanol. uzh.chuzh.ch Dichloromethane acts as a penetration enhancer, increasing the cumulative amount of P2NA that penetrates the skin and shortening the lag time for absorption. nih.gov
The duration of exposure also impacts the amount of P2NA absorbed. Higher recoveries of P2NA were found in the skin after 48 hours of application compared to 1 hour. nih.gov A significant finding is that P2NA accumulates in the subcutaneous layers and is continuously released even after exposure has ended, indicating prolonged systemic exposure. uzh.ch
Development of In Vitro Skin Models for Absorption Studies
In vitro models using viable human and porcine skin have been instrumental in studying the percutaneous absorption of this compound. nih.govnih.govresearchgate.net These models, often utilizing Franz diffusion cells, allow for the controlled study of skin penetration under various conditions that can mimic occupational exposures. nih.gov
Freshly prepared porcine skin has been validated as a suitable model and is comparable to human skin for studying the absorption of primary aromatic amines, aligning with current OECD guidelines. nih.gov These ex vivo systems have been optimized to minimize the loss of P2NA due to surface absorption on laboratory materials and to ensure accurate quantification of the absorbed chemical. nih.gov
Studies using these models have investigated both static and dynamic diffusion conditions to understand the penetration kinetics of P2NA. nih.gov For example, experiments have been designed to resemble workplace conditions, such as those in the printing industry where solutions containing P2NA were historically used. nih.gov These in vitro studies have demonstrated that P2NA penetrates the skin and can form a dermal depot, leading to prolonged release. nih.govnih.gov The use of these models has been crucial in understanding the dermal exposure dynamics of potentially carcinogenic compounds like P2NA in industrial settings. nih.gov
Risk Assessment Methodologies and Frameworks
The risk assessment for this compound is complex due to its metabolic conversion to the potent human bladder carcinogen, 2-naphthylamine. tandfonline.comnih.gov Although P2NA itself has not shown clear evidence of carcinogenicity in some long-term animal studies, the risk cannot be dismissed because of this metabolic pathway. tandfonline.comnih.gov
Quantitative Risk Assessment for Carcinogenicity (e.g., Bladder Cancer)
Quantitative risk assessment for the carcinogenicity of this compound focuses on its potential to induce bladder cancer through its metabolite, 2-naphthylamine. uzh.ch Since occupational exposure to P2NA can lead to the formation of 2-naphthylamine, P2NA is classified as a Category 1 carcinogen, indicating it is a substance known to have carcinogenic potential for humans. uzh.ch
The risk is calculated based on data from animal studies, particularly those involving 2-naphthylamine in monkeys, and by estimating the extent of metabolic conversion of P2NA to 2-naphthylamine in humans. uzh.ch It is estimated that up to 1% of P2NA is metabolized to 2-naphthylamine in humans. uzh.ch This conversion rate is a critical factor in the risk assessment. tandfonline.comnih.gov
Exposure-Risk Relationships
Exposure-risk relationships have been established to quantify the likelihood of developing bladder tumors following exposure to this compound. uzh.ch These relationships are derived from the carcinogenic potency of its metabolite, 2-naphthylamine, and the estimated conversion rate from P2NA. uzh.ch
For instance, a risk of 4 in 10,000 is calculated for an this compound concentration of 1 mg/m³, and a risk of 4 in 100,000 for a concentration of 0.1 mg/m³. uzh.ch These calculations highlight the significant risk associated with occupational exposure to P2NA, even at relatively low concentrations. uzh.ch When compared to vinyl chloride, another known carcinogen, 2-naphthylamine is considered to be 2350 times as carcinogenic, and this compound is 40 times as carcinogenic. uzh.ch
Interactive Data Table: Exposure-Risk Relationship for this compound
| Exposure Concentration (mg/m³) | Calculated Risk of Bladder Cancer |
|---|---|
| 10 | 4 in 1,000 |
| 1 | 4 in 10,000 |
This table is based on the assumption that 1% of this compound is metabolically converted to 2-naphthylamine. uzh.ch
Derivation of Occupational Exposure Limits and Health-Based Guidance Values
Given the carcinogenic potential of this compound, primarily through its metabolism to 2-naphthylamine, regulatory bodies have established or recommended occupational exposure limits (OELs) and health-based guidance values to protect workers. The American Conference of Governmental Industrial Hygienists (ACGIH) categorizes this compound as a suspected human carcinogen. osha.gov
The German MAK Commission has classified this compound in Carcinogen Category 1. uzh.ch Due to its ability to be absorbed through the skin in small but potentially significant amounts, it has been designated with an "H" notation, indicating that skin absorption can contribute to systemic exposure. uzh.ch
The primary goal of these limits and guidance values is to reduce exposure to the lowest feasible concentration. osha.govworksafebc.com For substances classified as carcinogens without a clear threshold, a numerical Threshold Limit Value (TLV) is often not recommended. Instead, the focus is on stringent control measures to minimize any contact. who.int
Applications and Alternatives Research
N-Phenyl-2-naphthylamine as a Chemical Intermediate in Synthesis
Beyond its direct use as a stabilizer, this compound serves as a crucial building block, or intermediate, in the synthesis of other chemical compounds. cymitquimica.com Its molecular structure allows it to be a precursor in various chemical reactions.
Notably, P2NA is used in the manufacturing of several dyes. osha.govgtilaboratorysupplies.com It is a key component in the production of dyes such as C.I. Acid Blue 98, C.I. Basic Blue 14, C.I. Basic Blue 13, and Acid Blue 85. dyestuffintermediates.comnih.gov The synthesis of these dyes involves chemical reactions where the P2NA molecule is modified to create the final dye structure.
Furthermore, it acts as an intermediate in the production of other rubber antioxidants, such as the this compound-acetone condensate, which is a more complex molecule designed for specific performance characteristics in rubber processing. osha.govnih.gov The production of these compounds relies on the availability and reactivity of P2NA. The synthesis of P2NA itself is typically achieved through the reaction of 2-naphthol (B1666908) with aniline (B41778). wikipedia.org
Research and Development of Safer Alternatives to this compound
The primary driver for seeking alternatives to P2NA is its toxicological profile. The compound is metabolized in the body to 2-naphthylamine (B18577), a known and potent human bladder carcinogen. uzh.chnih.govnih.gov Studies have shown that even though P2NA itself has shown limited to inadequate evidence of carcinogenicity in animal and human studies respectively, its conversion to the carcinogenic 2-naphthylamine means that occupational exposure poses a significant health risk. osha.govuzh.chwho.int This metabolic activation has led to its classification as a suspected human carcinogen and has prompted a search for safer substitutes that provide similar antioxidant performance without the associated health hazards. osha.govuzh.ch
Development of Biodegradable and Environmentally Friendly Derivatives
The development of "green" or environmentally friendly antioxidants is a key focus in chemical research. The goal is to create substances that are effective at their primary function but break down into harmless compounds in the environment. While specific research focused solely on creating biodegradable derivatives of this compound is not widely published, the broader field of antioxidant research is moving in this direction.
Studies are exploring systematic methods to design and screen for functionally improved, yet environmentally benign, aromatic amine alternatives. researchgate.netnih.gov This involves creating new molecular structures and using computational models to predict their properties, including toxicity and biodegradability, before they are synthesized. The focus is often on modifying the chemical structure to block metabolic pathways that lead to toxic byproducts or to introduce features that promote environmental degradation. researchgate.net Additionally, there is growing interest in using natural antioxidants derived from plant sources, such as tocopherols (B72186) (Vitamin E), flavonoids, and other phenolic compounds, as substitutes for synthetic additives in polymers and oils. mdpi.com
Exploration of Novel Antioxidants with Reduced Toxicological Profiles
Research is actively exploring novel antioxidant compounds that can replace P2NA and other hazardous aromatic amines. This involves two main strategies: modifying existing chemical structures and exploring entirely new classes of compounds.
One advanced approach involves machine-learning-assisted molecular design. rsc.org In a study focusing on phenylnaphthylamine-type antioxidants, researchers modeled hundreds of molecular structures based on N-phenyl-1-naphthylamine and this compound skeletons with various substituents. rsc.org By calculating antioxidant parameters and using machine learning models, they identified optimal positions for chemical modifications to improve antioxidant activity while potentially reducing toxicity. The study proposed two new, highly efficient phenylnaphthylamine antioxidant structures as potential safer alternatives. rsc.org
Role in Polymer Science and Materials Chemistry (e.g., Rubber, Plastics)
The primary industrial application of this compound is as an antioxidant and stabilizer in polymer science and materials chemistry. cymitquimica.comontosight.ai Its main function is to protect materials from degradation caused by exposure to heat, oxygen, and mechanical stress (flex-cracking). gtilaboratorysupplies.comnih.gov
Its use is widespread across various materials:
Rubber: It is a key additive in both natural and synthetic rubbers, including styrene-butadiene, nitrile, butadiene, and chloroprene (B89495) types. gtilaboratorysupplies.com It prevents the rubber from becoming brittle and losing its elasticity, thereby extending the service life of products like tires, hoses, and belts. nih.gov
Plastics: P2NA is incorporated into various plastics, such as polyethylene, to prevent oxidative degradation during processing and use. ontosight.aica.gov
Oils and Greases: It is used as an antioxidant in industrial lubricating oils, transformer oils, and greases to inhibit the formation of sludge and acids, ensuring the stability and performance of the lubricants. osha.govnih.gov
Other Applications: It also serves as a stabilizer in electrical-insulating enamels and as an inhibitor for the polymerization of butadiene. osha.govgtilaboratorysupplies.com
Interactive Table: Industrial Applications of this compound
| Industry Sector | Material/Product | Function of this compound |
|---|---|---|
| Rubber Manufacturing | Tires, Hoses, Belts, Latex | Antioxidant, Anti-flex-cracking agent |
| Plastics Industry | Polyethylene, other polymers | Stabilizer, Antioxidant |
| Petrochemicals | Lubricating Oils, Greases, Transformer Oils | Antioxidant, Stabilizer |
| Electronics | Electrical-insulating enamels | Stabilizer |
| Chemical Manufacturing | 1,3-Butadiene | Polymerization inhibitor |
| Aerospace | Rocket fuels | Component |
Pharmaceutical and Biological Applications
While the main uses of this compound are industrial, it has found some niche applications in the pharmaceutical and biological research fields. These applications are not for direct therapeutic use but leverage its chemical properties for other purposes.
It has been listed as a component in surgical plasters. gtilaboratorysupplies.comiloencyclopaedia.org In this context, its role is likely that of a stabilizer or antioxidant for the adhesive material in the plaster, preventing its degradation and ensuring its longevity, rather than acting as a medicinally active substance.
In the realm of biological research, P2NA has been developed as a novel matrix for a technique called matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). nih.gov This analytical method is used for the analysis and imaging of small molecules directly in biological tissues. A study demonstrated that PNA was effective for analyzing a wide range of metabolites, including amino acids, lipids, and other antioxidants, in rat brain tissue. nih.gov Its properties, such as strong ultraviolet absorption and low background interference, make it a valuable tool for biomedical research. nih.gov Furthermore, it has been incorporated into devices that measure photocurrent to detect the presence and concentration of various small molecules, including certain amino acids and sugars. mdpi.com
Studies have also investigated its biological effects, such as its metabolism in rats and its toxic effects on plants and algae, which are important for understanding its environmental impact and toxicological risk. nih.govnih.govnih.gov
Future Research Directions and Challenges
Development of Advanced Computational Toxicology Models for N-Phenyl-2-naphthylamine and its Metabolites
A significant hurdle in assessing the risk of this compound is its metabolic conversion to the known human carcinogen, 2-naphthylamine (B18577). tandfonline.comresearchgate.net While long-term animal bioassays on PBN itself have often yielded negative results for carcinogenicity, the potential for this metabolic transformation necessitates a cautious approach. tandfonline.comresearchgate.net Advanced computational toxicology models offer a promising avenue to better predict the toxic effects of PBN and its various metabolites.
Current efforts in computational toxicology involve the development of quantitative structure-activity relationship (QSAR) models. marquette.edu These in silico tools can provide faster and more cost-effective alternatives to traditional animal testing for assessing the risks of chemical compounds. marquette.edu For PBN, such models could help elucidate the relationship between its chemical structure and its biological activity, including the likelihood and rate of its conversion to 2-naphthylamine under different physiological conditions.
However, a challenge lies in the fact that different QSAR tools can produce conflicting predictions. marquette.edu Therefore, a key research direction is the development of hybrid computational toxicology models. marquette.edu These models would integrate various data types, including in vitro data, to provide a more comprehensive and mechanistically informed prediction of toxicity. marquette.edu This approach would move beyond simple correlations to incorporate an understanding of the underlying biochemical pathways involved in PBN metabolism and toxicity. marquette.edu
Key Research Questions for Computational Modeling:
What are the precise metabolic pathways of this compound in humans and other species?
What are the key enzymes and genetic polymorphisms that influence the rate of conversion to 2-naphthylamine?
Can computational models accurately predict the formation of DNA adducts from PBN metabolites?
How can these models be used to estimate the carcinogenic risk to humans at low levels of exposure?
Longitudinal Studies on Human Health Effects with Improved Exposure Assessment
Epidemiological studies on workers exposed to this compound have so far failed to show a definitive elevated risk of bladder cancer. tandfonline.comresearchgate.net However, these studies are often confounded by exposure to multiple chemicals in industrial settings. inchem.orgnih.gov Future longitudinal studies are crucial to more accurately assess the long-term health effects of PBN exposure in human populations.
A major challenge in these studies is the accurate assessment of exposure. Traditional methods may not capture the full picture of uptake through various routes, including dermal absorption and inhalation. uzh.ch Research has shown that PBN can be absorbed through the skin and may accumulate in subcutaneous layers, leading to continuous release into the body. uzh.ch
Therefore, future studies must incorporate improved exposure assessment methods. This could include the use of biomarkers, such as the measurement of PBN and its metabolites in urine and blood, to provide a more accurate internal dose estimate. uzh.ch Combining these biomarker data with detailed occupational histories and environmental monitoring will be essential for establishing a clearer link between PBN exposure and potential health outcomes.
Mechanistic Studies on Low-Dose Exposure Effects and Cumulative Toxicity
While high-dose toxicity studies provide valuable information, understanding the effects of low-dose, chronic exposure to this compound is critical for realistic risk assessment. Mechanistic studies are needed to investigate the cellular and molecular events that occur at low exposure levels.
One area of focus is the potential for PBN to act as a reactive compound within cell membranes, leading to cumulative damage over time. researchgate.net This is particularly relevant for its observed phytotoxic effects and may have implications for its effects on animal cells as well. researchgate.net
Furthermore, the dephenylation of PBN to 2-naphthylamine is considered a minor metabolic pathway. tandfonline.comnih.gov However, even small amounts of this potent carcinogen could contribute to an increased cancer risk over a lifetime. Mechanistic studies should aim to quantify the rate of this conversion at low doses and investigate the factors that may influence it. Understanding the cumulative toxicity resulting from long-term, low-level exposure is a significant challenge that requires sophisticated experimental designs and analytical techniques.
Innovative Remediation Technologies for Contaminated Sites
The historical use of this compound in various industrial applications, including rubber and lubricant manufacturing, has led to environmental contamination. chemotechnique.se Developing effective and sustainable remediation technologies for contaminated soil and water is a pressing need.
Current remediation strategies for organic contaminants often involve excavation and treatment, which can be costly and disruptive. publications.gc.ca Innovative in situ remediation technologies offer a more environmentally friendly and potentially more cost-effective alternative. acs.org
For PBN, bioremediation could be a viable option. Research has shown that certain bacteria, such as Rhizobium leguminosarum and Pseudomonas syringae, have the ability to degrade this compound. researchgate.net Further research is needed to optimize the conditions for microbial degradation and to develop practical bioremediation strategies for contaminated sites. This includes understanding the metabolic pathways of degradation and identifying any potentially toxic byproducts.
Comprehensive Life Cycle Assessment of this compound and its Alternatives
A comprehensive life cycle assessment (LCA) of this compound is essential to understand its full environmental footprint, from production to disposal. This includes evaluating the energy consumption, resource depletion, and waste generation associated with its entire life cycle. The International Reference Life Cycle Data System (ILCD) provides a framework for such assessments. lca-data.com
A critical component of this research is the identification and evaluation of safer alternatives to PBN. While it has been used as an antioxidant, its potential health risks necessitate the search for substitutes with a more favorable toxicological profile. chemotechnique.se A comparative LCA of PBN and its potential alternatives would allow for a more informed decision-making process, considering both performance and environmental and health impacts.
This presents a challenge in finding alternatives that match the performance characteristics of PBN while being demonstrably safer and more sustainable. The development and adoption of such alternatives are crucial for reducing future risks associated with this class of chemicals.
Global Harmonization of Regulatory Standards and Risk Management Strategies
The regulation of this compound varies across different jurisdictions. For instance, the International Agency for Research on Cancer (IARC) has classified it as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans". nih.gov In contrast, some national bodies have taken a more precautionary approach due to its metabolism to 2-naphthylamine. uzh.ch
This lack of global harmonization in regulatory standards and risk management strategies presents a significant challenge. It can lead to inconsistencies in worker protection, environmental regulations, and public health measures.
Q & A
Q. What explains the discrepancy between in vitro and in vivo metabolic dephenylation of PNA to 2-naphthylamine?
- Methodological Answer : In vitro microsomal studies lack phase II enzymes (e.g., UDP-glucuronosyltransferases) required for 2-naphthylamine release. Use hepatocyte co-cultures with S9 fractions to mimic in vivo conditions. Compare species-specific CYP450 isoform activity (e.g., hamster CYP2E1 vs. human CYP1A2) .
Notes
- Contradictions : In vitro microsomal studies fail to detect 2-naphthylamine, unlike in vivo rat models . This highlights the need for integrated metabolic systems.
- Safety : PNA’s phototoxicity requires amber glassware and PPE during handling .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
